2-Propylaniline

Description

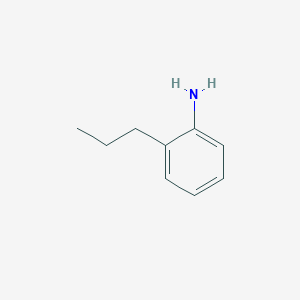

Structure

3D Structure

Properties

IUPAC Name |

2-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKURVXXDGMYSDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

117021-79-1 | |

| Record name | Benzenamine, 2-propyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117021-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40171248 | |

| Record name | Aniline, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to brown liquid; [MSDSonline] | |

| Record name | 2-Propylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1821-39-2 | |

| Record name | 2-Propylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDP5MSE5C0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Whitepaper: A Strategic Multi-Step Synthesis of 2-Propylaniline

An in-depth technical guide on the synthesis of 2-propylaniline from nitrobenzene (B124822), designed for researchers, scientists, and drug development professionals.

Introduction

This compound is an important chemical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its synthesis from a readily available starting material like nitrobenzene presents a common challenge in aromatic chemistry. A direct approach, such as the Friedel-Crafts alkylation of nitrobenzene followed by the reduction of the nitro group, is synthetically unviable. The nitro group is a powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic aromatic substitution.[1][2][3] This deactivation makes the ring insufficiently nucleophilic to react with the carbocation electrophile generated in Friedel-Crafts reactions.[4][5] In fact, nitrobenzene's inertness to these conditions is such that it is sometimes used as a solvent for Friedel-Crafts reactions.[3][6]

This guide details a robust and logical multi-step synthetic pathway commencing from benzene (B151609). The strategy involves introducing the propyl group onto an activated ring and subsequently performing nitration and reduction steps. This approach circumvents the limitations imposed by the deactivating nitro group and allows for controlled synthesis of the target molecule. The overall strategy is: Acylation → Reduction → Nitration → Reduction .

Caption: Overall workflow for the synthesis of this compound from benzene.

Logical Framework: Why Direct Synthesis Fails

The core of the synthetic strategy rests on understanding the electronic effects of the nitro group. An electrophilic aromatic substitution, like the Friedel-Crafts reaction, requires the benzene ring to act as a nucleophile. An electron-withdrawing group like -NO₂ pulls electron density from the ring, destabilizing the positively charged intermediate (sigma complex) that forms during the reaction, thus impeding the substitution.[1][4]

Caption: Comparison of electrophilic attack on activated vs. deactivated rings.

Detailed Experimental Protocols and Data

This section provides detailed methodologies for each step of the proposed synthesis.

Step 1: Friedel-Crafts Acylation of Benzene

To avoid carbocation rearrangement associated with Friedel-Crafts alkylation using propyl halides, an acylation reaction is employed first.[7][8] This involves reacting benzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form propiophenone.

Experimental Protocol:

-

To a cooled (0-5 °C) and stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane (B109758) or excess benzene), slowly add propanoyl chloride.

-

Maintain the temperature while adding benzene dropwise to the mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and a mild base (e.g., NaHCO₃ solution), and then with brine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purify the resulting propiophenone by vacuum distillation.

| Parameter | Value | Reference |

| Reactants | Benzene, Propanoyl Chloride, AlCl₃ | [7] |

| Molar Ratio | ~1.1 : 1 (AlCl₃ : Acyl Chloride) | General Protocol |

| Temperature | 0 °C to Room Temperature | General Protocol |

| Typical Yield | >85% | General Protocol |

Step 2: Reduction of Propiophenone to Propylbenzene

The carbonyl group of propiophenone is reduced to a methylene (B1212753) group (CH₂) to form propylbenzene. The Clemmensen reduction is a common method for this transformation.

Experimental Protocol (Clemmensen Reduction):

-

Prepare amalgamated zinc (Zn(Hg)) by stirring zinc powder with a dilute solution of mercury(II) chloride.

-

Add the amalgamated zinc, concentrated hydrochloric acid, water, and propiophenone to a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of HCl may be required during the reflux period.

-

After the reaction is complete, cool the mixture and separate the organic layer.

-

Extract the aqueous layer with a suitable solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer, filter, and remove the solvent.

-

Purify the propylbenzene by distillation.

| Parameter | Value | Reference |

| Reactants | Propiophenone, Amalgamated Zinc (Zn(Hg)), Conc. HCl | [5] |

| Temperature | Reflux | [5] |

| Typical Yield | 70-80% | General Protocol |

Step 3: Nitration of Propylbenzene

Propylbenzene is nitrated using a mixture of nitric acid and sulfuric acid. The alkyl group is an ortho-, para-director, leading to a mixture of 2-nitropropylbenzene and 4-nitropropylbenzene.[8] Careful temperature control is crucial to prevent dinitration.

Experimental Protocol:

-

Prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, keeping the mixture cool in an ice bath.

-

Cool the propylbenzene to 0-5 °C in a separate flask.

-

Slowly add the cold nitrating mixture to the stirred propylbenzene, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, continue stirring at low temperature for a specified time before allowing it to warm to room temperature.

-

Quench the reaction by pouring it onto crushed ice.

-

Separate the organic layer, wash thoroughly with water and then with a dilute sodium bicarbonate solution until neutral.

-

Dry the organic layer over an anhydrous salt.

-

The isomers (2-nitropropylbenzene and 4-nitropropylbenzene) must be separated, typically by fractional distillation under reduced pressure or chromatography.

| Parameter | Value | Reference |

| Reactants | Propylbenzene, Conc. HNO₃, Conc. H₂SO₄ | [8] |

| Temperature | 0-10 °C | [8] |

| Isomer Ratio | Varies; para-isomer is typically major | General Principle |

| Typical Yield | 85-95% (combined isomers) | General Protocol |

Step 4: Reduction of 2-Nitropropylbenzene to this compound

The final step is the reduction of the nitro group of the isolated 2-nitropropylbenzene to an amino group. This is a common and well-studied transformation with many available methods.[9] Catalytic hydrogenation or reduction with metals in acidic media are most common.[9][10]

Experimental Protocol (Reduction with Tin and HCl):

-

Place the 2-nitropropylbenzene and granulated tin in a round-bottom flask.

-

Add concentrated hydrochloric acid portion-wise with stirring. The reaction is exothermic and may require cooling to control the rate.[11]

-

After the initial reaction subsides, heat the mixture on a steam bath or in a boiling water bath until the reaction is complete (e.g., disappearance of the oily nitro compound).[11]

-

Cool the flask and add a concentrated solution of sodium hydroxide (B78521) (NaOH) until the mixture is strongly alkaline to dissolve the tin hydroxide salts.

-

Isolate the liberated this compound via steam distillation or solvent extraction (e.g., with dichloromethane or diethyl ether).

-

If extracted, dry the organic layer, remove the solvent, and purify the final product by vacuum distillation.

| Parameter | Value | Reference |

| Reactants | 2-Nitropropylbenzene, Sn (granulated), Conc. HCl | [11] |

| Temperature | Initial cooling, then heating (reflux) | [11] |

| Workup | Basification with NaOH, Steam Distillation/Extraction | [11] |

| Typical Yield | >80% | [12] |

Alternative Reducing Agents:

-

Catalytic Hydrogenation: H₂, Pd/C, PtO₂, or Raney Nickel. This method is often cleaner and avoids the use of heavy metals.[9]

-

Iron in Acidic Media: Fe powder in acetic acid or with a catalytic amount of HCl is an industrially preferred method due to cost and reduced waste issues compared to tin.[9]

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1821-39-2 | [13][14] |

| Molecular Formula | C₉H₁₃N | [13] |

| Molecular Weight | 135.21 g/mol | [13][14] |

| Boiling Point | 222-224 °C (lit.) | [14][15] |

| Density | 0.96 g/mL at 25 °C (lit.) | [14][15] |

| Refractive Index | n20/D 1.547 (lit.) | [14] |

The synthesis of this compound from nitrobenzene is not feasible through a direct alkylation-reduction sequence. However, a strategic four-step pathway starting from benzene provides a reliable and high-yielding alternative. By first performing a Friedel-Crafts acylation, followed by reduction of the ketone, nitration of the resulting alkylbenzene, and a final reduction of the nitro group, the target molecule can be obtained efficiently. This guide provides the necessary theoretical framework and detailed protocols to aid researchers in the successful synthesis of this compound and similarly substituted aromatic amines.

References

- 1. quora.com [quora.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. en.wikipedia.org [en.wikipedia.org]

- 10. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Sciencemadness Discussion Board - Synthesis of Sulfanilic Acid and Aniline from Nitrobenzene by the Pria Reaction [Lab Report] - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. scbt.com [scbt.com]

- 14. This compound 97 1821-39-2 [sigmaaldrich.com]

- 15. This compound | CAS#:1821-39-2 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 2-Propylaniline: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-propylaniline, a key aromatic amine intermediate. It covers its chemical identity, physical and chemical properties, detailed synthesis protocols, and significant applications, with a particular focus on its role in the development of pharmaceuticals. This document is intended to be a valuable resource for professionals in the fields of chemical research, drug discovery, and process development.

Chemical Identity and Properties

This compound, systematically named according to IUPAC nomenclature, is an organic compound featuring a propyl group substituted at the ortho-position of an aniline (B41778) ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1821-39-2 | [1] |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 222-224 °C | [3] |

| Density | 0.96 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.547 | [3] |

| Flash Point | 98 °C (208.4 °F) - closed cup | [3] |

| Solubility | Slightly soluble in water | [2] |

| SMILES | CCCC1=CC=CC=C1N | [3] |

| InChIKey | WKURVXXDGMYSDP-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. Two common and effective methods are detailed below: catalytic hydrogenation of 2-propylnitrobenzene and Friedel-Crafts acylation of benzene (B151609) followed by reduction and nitration/reduction sequence.

Experimental Protocol 1: Catalytic Hydrogenation of 2-Propylnitrobenzene

This method involves the reduction of the nitro group of 2-propylnitrobenzene to an amine group using a catalyst and a hydrogen source.

Workflow for Catalytic Hydrogenation of 2-Propylnitrobenzene

References

A Comprehensive Technical Overview of 2-Propylaniline

This guide provides an in-depth analysis of the fundamental physicochemical properties of 2-propylaniline, a significant chemical intermediate in various industrial applications. The focus of this document is to furnish researchers, scientists, and professionals in drug development with precise data regarding its molecular formula and weight.

Physicochemical Data Summary

The essential quantitative data for this compound is compiled in the table below, offering a clear and concise summary of its key molecular identifiers.

| Parameter | Value | Source |

| Molecular Formula | C9H13N | [1][2][3][4][5][6] |

| Molecular Weight | 135.21 g/mol | [1][3][5][7] |

| Alternate Molecular Weight | 135.206 g/mol | [2] |

| Monoisotopic Mass | 135.104799419 Da | [1] |

| CAS Number | 1821-39-2 | [2][4] |

Structural and Relational Overview

The logical relationship between the common name of the compound, its empirical formula, and its calculated molecular weight is a cornerstone of chemical identification. This relationship is visually represented in the following diagram.

Experimental Protocols

While this document focuses on the fundamental properties of this compound, it is important to note that its characterization and application are underpinned by various experimental methodologies. Detailed experimental protocols for the synthesis, purification, and analysis of this compound can be found in various chemical literature and databases. For instance, the electropolymerization of this compound to yield a poly(this compound) film has been reported to occur in a highly acidic medium[7]. Similarly, the polymerization and intercalation of this compound into iron (III) oxychloride have been achieved through an in situ polymerization/intercalation process[7]. For specific analytical procedures, such as determining purity or identifying the compound through spectroscopic methods (e.g., NMR, IR, Mass Spectrometry), standardized protocols available in chemical research literature should be consulted.

References

- 1. This compound | C9H13N | CID 15759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|1821-39-2 - MOLBASE Encyclopedia [m.molbase.com]

- 3. 2-N-Propylaniline - High purity | EN [georganics.sk]

- 4. Page loading... [guidechem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. PubChemLite - this compound (C9H13N) [pubchemlite.lcsb.uni.lu]

- 7. This compound CAS#: 1821-39-2 [m.chemicalbook.com]

Solubility of 2-propylaniline in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Propylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. While qualitative data suggests good solubility in a range of organic media, a thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data. This guide, therefore, focuses on providing a detailed experimental protocol for determining the equilibrium solubility of this compound via the widely accepted isothermal shake-flask method. Furthermore, a logical workflow for this protocol is visualized to aid in experimental design. This document is intended to be a valuable resource for researchers and professionals, enabling informed decisions regarding solvent selection and the experimental determination of precise solubility values.

Introduction to this compound and its Solubility

This compound (ortho-propylaniline) is an aromatic amine with the chemical formula C₉H₁₃N. Its molecular structure, consisting of a benzene (B151609) ring substituted with an amino group and a propyl group, dictates its solubility behavior. The presence of the nonpolar propyl group and the aromatic ring suggests good solubility in a variety of organic solvents.[1] The amino group can participate in hydrogen bonding, which may enhance solubility in protic solvents.[2] Generally, aliphatic amines are soluble in organic solvents, especially polar ones.[3]

Qualitative Solubility Profile

Based on the principles of "like dissolves like" and the known behavior of similar aromatic amines, a qualitative solubility profile for this compound can be predicted.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | The amino group can form hydrogen bonds with the hydroxyl group of the alcohol. |

| Ketones | Acetone, Methyl Ethyl Ketone | High | The polar carbonyl group can interact with the amine group. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | The ether oxygen can act as a hydrogen bond acceptor for the amine protons. |

| Aromatic Hydrocarbons | Toluene, Benzene | High | The aromatic ring of this compound allows for favorable π-π stacking interactions with the solvent. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds. |

| Nonpolar Hydrocarbons | Hexane, Cyclohexane | Moderate to Low | The overall polarity of this compound may limit its solubility in highly nonpolar solvents. |

Experimental Protocol for Quantitative Solubility Determination: Isothermal Shake-Flask Method

To obtain precise quantitative solubility data for this compound, the isothermal shake-flask method is recommended.[4][5][6] This method allows for the determination of the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To quantitatively determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, Gas Chromatograph (GC), or High-Performance Liquid Chromatograph (HPLC))

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step must be performed quickly to avoid any temperature changes that might affect the solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method such as UV-Vis spectrophotometry, GC, or HPLC.[7]

-

Calculation of Solubility: Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. The results can be expressed in various units, such as g/100 mL, mg/mL, mol/L (Molarity), or mole fraction.

Table 2: Data Template for Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction | Analytical Method |

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps of the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Conclusion

While this compound is qualitatively understood to be soluble in a wide array of organic solvents, this guide highlights the current absence of publicly available quantitative solubility data. For researchers, scientists, and drug development professionals, the experimental determination of this data is a critical step for its practical application. The provided detailed protocol for the isothermal shake-flask method and the accompanying workflow diagram offer a robust framework for obtaining accurate and reproducible solubility measurements. The systematic collection and reporting of such data will be invaluable to the scientific community, facilitating the expanded use of this compound in various research and development endeavors.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C9H13N | CID 15759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. matheo.uliege.be [matheo.uliege.be]

2-Propylaniline: A Versatile Scaffold for Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propylaniline, a substituted aromatic amine, has emerged as a valuable and versatile building block in various scientific domains, including medicinal chemistry, materials science, and agrochemical development. Its unique structural features, characterized by an aniline (B41778) core with a propyl substituent at the ortho position, provide a strategic starting point for the synthesis of a diverse array of molecules with tailored biological activities and material properties. This technical guide provides a comprehensive overview of the potential research applications of this compound, detailing its role as a key synthetic intermediate. The guide includes a summary of its physicochemical properties, detailed experimental protocols for the synthesis of its derivatives and their applications, and a compilation of quantitative data to facilitate comparative analysis. Furthermore, this document presents visualizations of key signaling pathways and experimental workflows to provide a clear and concise understanding of the underlying scientific principles.

Introduction

This compound (also known as 2-aminopropylbenzene) is a colorless to pale yellow liquid that serves as a crucial intermediate in the synthesis of a wide range of organic compounds.[1] Its applications span from the development of novel pharmaceutical agents and high-performance polymers to the creation of effective agrochemicals.[1] The presence of the propyl group at the ortho position to the amino group introduces specific steric and electronic effects that can be exploited to fine-tune the properties of the final products, influencing their interaction with biological targets or their self-assembly into functional materials.[2]

This guide aims to provide researchers and professionals in drug development and materials science with a detailed resource on the research applications of this compound. It will cover its synthesis, key reactions, and its utility in creating molecules with significant potential in various fields.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Boiling Point | 222-224 °C | [3] |

| Density | 0.96 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.547 | [3] |

| CAS Number | 1821-39-2 | [4] |

Applications in Medicinal Chemistry

The this compound scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Its derivatives have been explored as potent inhibitors of key signaling pathways implicated in cancer and as precursors to local anesthetics.

Dual Mer/c-Met Kinase Inhibitors for Cancer Therapy

Derivatives of 2-substituted anilines have been investigated as dual inhibitors of Mer and c-Met receptor tyrosine kinases.[5] These kinases are often overexpressed in various tumors and play a crucial role in cancer cell proliferation, survival, and metastasis.[5] Inhibition of these kinases is a promising strategy for cancer treatment.

A series of 2-substituted aniline pyrimidine (B1678525) derivatives have been synthesized and evaluated for their inhibitory activity against Mer and c-Met kinases. The quantitative data for a representative compound is summarized in Table 2.

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| 18c | Mer | 18.5 ± 2.3 | [5] |

| c-Met | 33.6 ± 4.3 | [5] |

The inhibition of Mer and c-Met by these compounds can disrupt downstream signaling pathways, including the ERK and AKT pathways, leading to reduced cancer cell proliferation and migration.[5]

The following diagram illustrates the signaling cascade initiated by Mer and c-Met and the points of inhibition by 2-substituted aniline pyrimidine derivatives, which subsequently affects the downstream ERK and AKT pathways.

Synthesis of Local Anesthetic Analogues

2-Alkylanilines, such as 2-ethyl-4-propylaniline (B15369191), are valuable precursors for the synthesis of local anesthetic analogues, structurally similar to lidocaine (B1675312).[2] The ortho-alkyl group can influence the conformation of the amide side chain, which is critical for its interaction with voltage-gated sodium channels, the biological target of local anesthetics.[2]

This protocol details the synthesis of 2-chloro-N-(2-ethyl-4-propylphenyl)acetamide, a key intermediate for a lidocaine analogue, starting from 2-ethyl-4-propylaniline.[2]

Materials:

-

2-Ethyl-4-propylaniline (98% purity)

-

2-Chloroacetyl chloride (98% purity)

-

Glacial acetic acid

-

Sodium acetate (B1210297)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Addition funnel

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10.0 g (0.061 mol) of 2-ethyl-4-propylaniline in 50 mL of glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add 7.6 g (0.067 mol) of 2-chloroacetyl chloride to the stirred solution via an addition funnel over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.

-

Prepare a solution of 10 g of sodium acetate in 100 mL of deionized water.

-

Slowly pour the reaction mixture into the sodium acetate solution with vigorous stirring to precipitate the product.

-

Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration using a Büchner funnel, wash with cold deionized water, and air dry.

-

The crude product can be further purified by recrystallization from a suitable solvent.

Applications in Materials Science

This compound is a valuable monomer for the synthesis of conducting polymers. Its electropolymerization leads to the formation of poly(this compound) films with interesting electrical and optical properties.[3]

Electropolymerization of this compound

The electropolymerization of this compound in an acidic medium results in the formation of a poly(this compound) film on the electrode surface.[3] These films are electroactive and can be switched between conducting and insulating states. The electrical conductivity of polyaniline and its derivatives is a key property for their application in electronic devices, sensors, and corrosion protection coatings.

| Polymer | Dopant | Conductivity (S/cm) | Reference(s) |

| Poly(aniline-co-N-methylaniline) | HCl | 3.885 x 10⁻⁵ | [6] |

| Poly(2-ethanolaniline) | Dodecylbenzene sulfonic acid | > 0.118 |

The following diagram outlines a general workflow for the electropolymerization of an aniline derivative to form a conductive polymer film.

Applications in Agrochemicals

Aniline derivatives have a long history of use in the agrochemical industry, particularly as herbicides. The substitution pattern on the aniline ring plays a crucial role in determining the herbicidal activity and selectivity.

Herbicidal Activity

Certain ring-substituted anilides have been shown to inhibit photosynthetic electron transport (PET) in plants, leading to their herbicidal effect.[7] The efficacy of these compounds is often quantified by their IC₅₀ value, which represents the concentration required to inhibit a biological process by 50%.

| Compound | Biological Activity | IC₅₀ (µmol/L) | Reference |

| 2-Hydroxy-N-(3-trifluoromethylphenyl)naphthalene-1-carboxamide | PET Inhibition | 29 | [7] |

The development of new aniline derivatives continues to be an active area of research for identifying novel and more effective herbicides.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. This approach is instrumental in the rational design of new herbicides.

General Synthetic Methodologies

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry reactions. A general and widely applicable method involves the reduction of the corresponding nitrobenzene (B124822) derivative.

Experimental Protocol: General Synthesis of a Substituted Aniline via Nitroarene Reduction

This protocol provides a general procedure for the synthesis of a substituted aniline, which can be adapted for the synthesis of this compound from 1-nitro-2-propylbenzene.[8]

Materials:

-

Substituted Nitroarene (e.g., 1-nitro-2-propylbenzene)

-

Reducing Agent (e.g., Tin (Sn) metal)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (B78521) (NaOH) solution

-

Organic Solvent (e.g., Diethyl ether or Dichloromethane)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, place the substituted nitroarene and the reducing agent (e.g., granulated tin).

-

Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require cooling to control the rate.

-

After the initial vigorous reaction subsides, heat the mixture to reflux for a specified time (typically 1-3 hours) until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and make it strongly basic by the slow addition of a concentrated sodium hydroxide solution to precipitate the tin salts and liberate the free aniline.

-

Extract the aniline into an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude aniline.

-

The product can be further purified by distillation or column chromatography.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant potential in medicinal chemistry, materials science, and agrochemical research. Its utility as a scaffold for the synthesis of dual Mer/c-Met kinase inhibitors, local anesthetic analogues, conductive polymers, and herbicides highlights its importance in the development of advanced materials and therapeutic agents. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to explore and expand upon the applications of this promising molecule. The continued investigation into the synthesis and application of this compound derivatives is expected to lead to the discovery of new and innovative solutions to challenges in medicine, technology, and agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 2-プロピルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. ijirset.com [ijirset.com]

- 7. Antibacterial and Herbicidal Activity of Ring-Substituted 2-Hydroxynaphthalene-1-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Safety and handling precautions for 2-propylaniline

An In-depth Technical Guide to the Safe Handling of 2-Propylaniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the safety and handling precautions for this compound (CAS No. 1821-39-2). The document is intended for laboratory personnel, researchers, and drug development professionals who may handle this compound. It outlines the known physicochemical properties, toxicological data, handling and storage protocols, and emergency procedures. Due to the limited availability of specific toxicological data for this compound, this guide incorporates data from the parent compound, aniline (B41778), as a primary reference for hazard assessment, a practice commonly employed in chemical safety evaluations. All personnel must review this guide and the specific Safety Data Sheet (SDS) before working with this compound.

Chemical and Physical Properties

Understanding the physicochemical properties of this compound is fundamental to its safe handling and storage. This compound is a yellow to brown liquid.[1] Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃N | PubChem[1] |

| Molecular Weight | 135.21 g/mol | PubChem[1] |

| Appearance | Yellow to brown liquid | Haz-Map[1] |

| Boiling Point | 222-224 °C | Sigma-Aldrich[2] |

| Density | 0.96 g/mL at 25 °C | Sigma-Aldrich[2] |

| Flash Point | 98 °C (208.4 °F) - closed cup | Sigma-Aldrich[2][3] |

| Vapor Pressure | 0.272 mmHg at 25°C | ChemSrc[4] |

| Refractive Index | n20/D 1.547 | Sigma-Aldrich[2] |

| Solubility | Slightly soluble in water. Miscible with alcohol, ether, and benzene. | Guidechem[5], ASTM International[3] |

Toxicological Information and Hazard Classification

This compound is classified as a hazardous substance. The primary health risks are associated with skin, eye, and respiratory irritation.[1][5][6] A significant toxicological concern for aniline and its derivatives is the potential to cause methemoglobinemia.[1]

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for this compound is as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: PubChem[1], ChemicalBook[6], Sigma-Aldrich[2]

Acute Toxicity Data

| Route | Species | Value | Compound | Source(s) |

| Oral LD₅₀ | Rat | 762.15 mg/kg | Aniline | DTIC[7] |

| Intraperitoneal LD₅₀ | Mouse | 250 mg/kg | This compound | Guidechem[5], ChemSrc[4] |

| Dermal LD₅₀ | Rabbit | Not specified, but known to be absorbed through the skin | Aromatic Amines | Various[8] |

| Inhalation LC₅₀ | Rat | No data available | This compound | ChemicalBook[9] |

Note: The intraperitoneal LD₅₀ for this compound suggests significant toxicity. Aromatic amines as a class are readily absorbed through the skin, which represents a primary route of occupational exposure.[8]

Primary Toxicological Effect: Methemoglobinemia

The principal systemic toxic effect of aniline and its derivatives is methemoglobinemia.[1] This condition results from the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), rendering the hemoglobin unable to transport oxygen. This leads to cyanosis (a bluish discoloration of the skin) and, in severe cases, life-threatening tissue hypoxia. The onset of symptoms may be delayed for 2 to 4 hours after exposure.[9]

The biochemical pathway for this process is illustrated in the diagram below.

Caption: Mechanism of this compound-induced methemoglobinemia.

Occupational Exposure Limits (OELs)

No specific Occupational Exposure Limits (OELs) have been established for this compound by major regulatory bodies such as OSHA, NIOSH, or ACGIH.[9] In the absence of a specific limit, the OELs for the parent compound, aniline , should be used as a conservative guideline for exposure control.

| Organization | Limit | Value | Notes |

| OSHA | PEL (TWA) | 5 ppm (19 mg/m³) | Skin Notation |

| ACGIH | TLV (TWA) | 2 ppm (7.6 mg/m³) | Skin Notation |

| NIOSH | REL (TWA) | 2 ppm (7.6 mg/m³) | Potential Carcinogen |

| IDLH | 100 ppm | Immediately Dangerous to Life or Health |

Source: OSHA[10], NIOSH[11] Note: The "Skin" notation indicates that skin absorption is a significant route of exposure.

Experimental Protocols: Safe Handling and Procedures

Adherence to strict safety protocols is mandatory when handling this compound. The following procedures are based on best practices for handling toxic aromatic amines and should be adapted to specific laboratory conditions.

General Handling Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Caption: Standard workflow for handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[9]

-

Skin Protection: A full-length lab coat is required. Handle the chemical with gloves that are resistant to aromatic amines. Butyl rubber, neoprene, or Viton gloves are recommended. Nitrile gloves are not recommended for prolonged contact.[6] Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[9]

-

Respiratory Protection: All work must be conducted in a certified chemical fume hood. If engineering controls are not sufficient, a full-face respirator with appropriate cartridges (e.g., type ABEK) must be used.[2]

Storage

-

Store containers in a cool, dry, and well-ventilated area, away from direct sunlight.[9]

-

Keep containers tightly closed and store upright in a designated and labeled secondary containment tub.[6]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5]

Spill and Emergency Procedures

Rapid and appropriate response to spills or exposures is critical.

Caption: Workflow for responding to spills and personnel exposures.

Experimental Protocol for Small Spill Cleanup:

-

Ensure Safety: Ensure the area is well-ventilated (fume hood is running) and all personnel are wearing appropriate PPE (double gloves, goggles, lab coat).

-

Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[5][6]

-

Collection: Carefully scoop the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[6]

-

Decontamination: Wipe the spill area with a cloth or paper towels soaked in a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[4]

-

Final Steps: Remove PPE and dispose of it as hazardous waste. Wash hands thoroughly.

First Aid Measures:

-

In case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][5]

-

In case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.[2][5]

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Waste Disposal

-

All this compound waste, including contaminated consumables (gloves, paper towels, absorbent material), must be collected and managed as hazardous chemical waste.[6][12]

-

Collect liquid waste in a dedicated, properly labeled, and sealed container made of a compatible material (e.g., polyethylene).[6]

-

Do not dispose of this compound down the drain or in the regular trash.[6][12]

-

Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.[12]

Conclusion

This compound is a hazardous chemical that requires stringent safety precautions to minimize the risk of exposure. The primary hazards include irritation to the skin, eyes, and respiratory system, and the potential for inducing methemoglobinemia. While specific toxicity data for this compound is limited, a conservative approach using data from aniline is warranted. All handling must be performed within a chemical fume hood with appropriate personal protective equipment. Adherence to the protocols outlined in this guide is essential for the safety of all laboratory personnel.

References

- 1. benchchem.com [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. kelid1.ir [kelid1.ir]

- 4. benchchem.com [benchchem.com]

- 5. ipo.rutgers.edu [ipo.rutgers.edu]

- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. ANILINE | Occupational Safety and Health Administration [osha.gov]

- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]

- 12. benchchem.com [benchchem.com]

Commercial Sourcing and Quality Control of 2-Propylaniline: A Technical Guide for Researchers

Introduction

2-Propylaniline (CAS No. 1821-39-2), an aromatic amine, serves as a crucial building block in the synthesis of a variety of organic molecules, particularly in the fields of pharmaceutical and agrochemical research and development. Its chemical structure, featuring a propyl group at the ortho position to the amino group, imparts specific steric and electronic properties that make it a valuable intermediate for targeted molecular design. This technical guide provides an in-depth overview of the commercial availability of this compound, outlines a representative synthetic methodology, and details comprehensive experimental protocols for its quality control to ensure its suitability for demanding research applications.

Commercial Suppliers of this compound

A number of chemical suppliers offer this compound in various purities and quantities. Researchers should carefully consider the stated purity and the supplier's quality control documentation when selecting a source. The following table summarizes key information from several prominent commercial suppliers.

| Supplier | Product Number(s) | Stated Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 237337 | 97% | 5 g |

| TCI America | P1113 | ≥98.0% (GC) | 5 g, 25 g |

| Fisher Scientific | AC219830500 | 98+% | 5 g |

| Lab Pro Inc. | P1113-25G | Min. 98.0% (GC) | 25 g |

| CDH (Central Drug House) | 198155 | 96.5% | 5 g |

Synthesis of this compound: A Representative Protocol

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Materials:

-

Aniline

-

1-Propanol

-

Catalyst (e.g., Na-Y zeolite or a suitable transition metal catalyst)

-

Toluene (or another suitable high-boiling solvent)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, heating mantle, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (1.0 equivalent), 1-propanol (1.0 to 1.5 equivalents), and the catalyst (e.g., 10 wt% of Na-Y zeolite).

-

Solvent Addition: Add a suitable solvent such as toluene.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-150°C, depending on the solvent and catalyst) and maintain the temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the catalyst and wash it with a small amount of the solvent.

-

Extraction: Combine the filtrate and washings and wash with water to remove any unreacted propanol (B110389) and other water-soluble impurities. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to isolate this compound.

Quality Control and Experimental Protocols

Ensuring the purity and identity of this compound is critical for its use in research and drug development. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control.

Potential Impurities

The synthesis of this compound can lead to several potential impurities, including:

-

Positional Isomers: 4-propylaniline (B1194406) is a common isomer that can be formed during the alkylation reaction.

-

Over-alkylation Products: N,N-dipropylaniline can be formed if the reaction conditions are not carefully controlled.

-

Unreacted Starting Materials: Residual aniline and 1-propanol may be present.

-

By-products from the Catalyst: Depending on the catalyst used, other by-products may be generated.

Experimental Protocols for Quality Control

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass spectra.

-

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent).

-

Sample Preparation: Dilute a small amount of the this compound sample in a suitable solvent like dichloromethane.

-

GC Conditions (Typical):

-

Injector Temperature: 250°C

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-300 amu.

-

-

Data Analysis: The retention time and the mass spectrum of the major peak should be compared with a reference standard of this compound. The presence of other peaks can indicate impurities, which can be tentatively identified by their mass spectra.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule and identifying any structural isomers.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve the sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

-

¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic signals for the aromatic protons, the protons of the propyl group, and the amine protons.

-

¹³C NMR (100 MHz, CDCl₃): The spectrum should display the correct number of signals corresponding to the different carbon atoms in the this compound molecule.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Data Analysis: The spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the alkyl chain, and C=C stretching of the aromatic ring.

Logical Workflow for Supplier Selection and Quality Assessment

The following diagram illustrates a logical workflow for researchers to select a commercial supplier and perform quality assessment of this compound.

Figure 2: Workflow for supplier selection and quality assessment of this compound.

By following this comprehensive guide, researchers, scientists, and drug development professionals can confidently source high-quality this compound and verify its identity and purity, ensuring the reliability and reproducibility of their experimental results.

An In-depth Technical Guide to the Basic Reactivity of the Amino Group in 2-Propylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the basic reactivity of the amino group in 2-propylaniline. The document details the electronic and steric factors governing its basicity, presents available quantitative data, and outlines detailed experimental protocols for the determination of its acid dissociation constant (pKa). This information is critical for professionals in chemical research and drug development where understanding the ionization state and reactivity of molecules is paramount for predicting their behavior in physiological and chemical systems.

Core Concepts: Basicity of Aromatic Amines

The basicity of an aromatic amine is primarily determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. In aniline (B41778), the parent aromatic amine, the basicity is significantly lower than that of aliphatic amines. This is due to the delocalization of the nitrogen's lone pair into the aromatic π-system, which reduces its availability for protonation. The presence of substituents on the aromatic ring can further modulate this basicity through a combination of electronic and steric effects.

Electronic Effects

Substituents on the benzene (B151609) ring influence the electron density on the amino nitrogen through inductive and resonance effects.

-

Electron-Donating Groups (EDGs) , such as alkyl groups, increase the electron density on the aromatic ring through a positive inductive effect (+I). This, in turn, enhances the electron density on the nitrogen atom, making the lone pair more available for protonation and thereby increasing the basicity of the aniline derivative.

-

Electron-Withdrawing Groups (EWGs) , conversely, decrease the electron density on the ring and the nitrogen atom, leading to a decrease in basicity.

Steric Effects

Substituents at the ortho position to the amino group can introduce steric hindrance. This steric bulk can affect the planarity of the molecule and hinder the solvation of the protonated form (the anilinium ion). The "ortho effect" can sometimes lead to a decrease in basicity compared to the para-substituted isomer, even with an electron-donating group. This is because steric hindrance can disrupt the solvation of the anilinium ion, destabilizing it and shifting the equilibrium towards the unprotonated, less basic form. In some cases, bulky ortho substituents can twist the amino group out of the plane of the aromatic ring, which can inhibit resonance and paradoxically increase basicity by localizing the lone pair on the nitrogen.

Quantitative Data on the Basicity of this compound

Direct experimental data for the pKa of this compound is not widely available in peer-reviewed literature. However, predicted values and data from chemical databases provide a reasonable estimate. For context, the basicity of this compound is compared with that of aniline and other ortho-alkylanilines. The pKa value is that of the conjugate acid (anilinium ion). A higher pKa indicates a stronger base.

| Compound | CAS Number | pKa of Conjugate Acid | Data Source |

| Aniline | 62-53-3 | 4.63 | Experimental |

| 2-Methylaniline | 95-53-4 | 4.44 | Experimental |

| 2-Ethylaniline (B167055) | 578-54-1 | 4.39 | Experimental |

| This compound | 1821-39-2 | 4.06 ± 0.10 | Predicted [1] |

Note: The pKa values for aniline, 2-methylaniline, and 2-ethylaniline are well-established experimental values, while the value for this compound is a predicted value obtained from chemical databases.

The data suggests that the basicity of ortho-alkylanilines decreases with the increasing size of the alkyl group. This trend is likely due to the increasing steric hindrance, which outweighs the electron-donating inductive effect of the alkyl group.

Experimental Protocols for pKa Determination

The determination of the pKa of an aromatic amine like this compound can be accurately performed using several well-established methods. The two most common and reliable techniques are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the gradual addition of a strong acid to a solution of the amine and monitoring the resulting change in pH. The pKa is determined from the inflection point of the titration curve.

-

Preparation of the Analyte Solution:

-

Accurately weigh a sample of this compound (e.g., 0.1 mmol).

-

Dissolve the sample in a suitable solvent. Since this compound is sparingly soluble in water, a co-solvent system such as a 50% ethanol-water mixture is recommended.[4] The final concentration should be in the range of 1-10 mM.

-

To ensure a constant ionic strength throughout the titration, add a background electrolyte such as 0.1 M KCl.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired temperature (typically 25 °C).

-

Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a micro-burette tip.

-

Stir the solution gently and continuously.

-

-

Titration Procedure:

-

Titrate the this compound solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Add the titrant in small, precise increments (e.g., 0.05 or 0.10 mL).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of HCl added to obtain the titration curve.

-

The pKa is the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve (where the slope is maximal) or by finding the pH at half the volume of titrant required to reach the equivalence point.

-

UV-Vis Spectrophotometry

This method is based on the principle that the protonated (anilinium) and unprotonated (aniline) forms of the molecule have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.[5][6][7]

Detailed Methodology:

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions with known pH values, typically spanning a range of 3-4 pH units around the expected pKa of this compound (e.g., pH 2.5 to 6.5).

-

Ensure all buffer solutions have the same ionic strength.

-

-

Preparation of Sample Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

For each buffer solution, prepare a sample by adding a small, constant aliquot of the stock solution to a fixed volume of the buffer. The final concentration of this compound should be low enough to be within the linear range of the Beer-Lambert law.

-

-

Spectroscopic Measurement:

-

Determine the UV-Vis spectra of the fully protonated form (in a highly acidic solution, e.g., pH 1) and the fully unprotonated form (in a neutral or slightly basic solution, e.g., pH 7).

-

Identify the wavelength (λ) where the difference in absorbance between the two forms is maximal.

-

Measure the absorbance of each buffered sample solution at this chosen wavelength.

-

-

Data Analysis:

-

Plot the measured absorbance versus the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values.

-

The pKa can be calculated using the following equation: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance at a given pH, AA is the absorbance of the acidic form, and AB is the absorbance of the basic form.

-

Visualizations

Factors Influencing the Basicity of this compound

The following diagram illustrates the key factors that determine the basicity of the amino group in this compound.

References

- 1. This compound CAS#: 1821-39-2 [m.chemicalbook.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 6. pharmaguru.co [pharmaguru.co]

- 7. scribd.com [scribd.com]

2-Propylaniline derivatives and their potential uses

An In-depth Technical Guide to 2-Propylaniline Derivatives and Their Potential Uses

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound derivatives, exploring their synthesis, potential therapeutic applications, and underlying mechanisms of action. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to this compound Derivatives

This compound is an aromatic amine that serves as a versatile building block in organic synthesis. Its derivatives, characterized by the presence of a propyl group on the aniline (B41778) ring, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The lipophilic nature of the propyl group can enhance the ability of these compounds to cross cell membranes, potentially improving their bioavailability and efficacy. This guide explores the potential of this compound derivatives in oncology, inflammatory diseases, infectious diseases, and neurological disorders.

Anticancer Applications: Overcoming Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Certain this compound derivatives have shown promise as MDR modulators.

Quantitative Data: Inhibition of ABC Transporters

A series of N-phenylquinazolin-4-amine derivatives incorporating a 3-propylaniline (B1594038) moiety have been evaluated for their ability to inhibit P-gp and BCRP. The data below summarizes the inhibitory activity (IC50) of these compounds.

| Compound ID | R-Group on Aniline Ring | BCRP IC50 (µM) | P-gp IC50 (µM) |

| 1 | 3-propyl | 0.25 | 0.48 |

| 2 | 3-ethyl | 0.31 | 0.55 |

| 3 | 3-methyl | 0.42 | 0.71 |

| 4 | 4-propyl | 0.38 | 0.62 |

| 5 | H | 1.25 | 2.10 |

Data is representative of studies on quinazolinamine derivatives as MDR inhibitors.

Signaling Pathway: Inhibition of Drug Efflux Pumps

The primary mechanism of action of these this compound derivatives in overcoming MDR is the direct inhibition of P-gp and BCRP. By blocking these efflux pumps, the intracellular concentration of chemotherapeutic agents is increased, restoring their cytotoxic efficacy.

Experimental Protocol: P-gp and BCRP Inhibition Assay

Cell-Based Drug Accumulation Assay using Flow Cytometry

-

Cell Culture: Human cancer cell lines overexpressing P-gp (e.g., NCI/ADR-RES) or BCRP (e.g., MCF-7/MX) are cultured in appropriate media supplemented with 10% fetal bovine serum and antibiotics.

-

Compound Preparation: A 10 mM stock solution of the this compound derivative in DMSO is prepared and serially diluted to the desired concentrations in the assay medium.

-

Drug Accumulation:

-

Cells are harvested and resuspended in fresh media at a concentration of 1 x 10^6 cells/mL.

-

Cells are pre-incubated with various concentrations of the test compound or a known inhibitor (e.g., verapamil (B1683045) for P-gp) for 1 hour at 37°C.

-

A fluorescent substrate of the transporter (e.g., Rhodamine 123 for P-gp, Hoechst 33342 for BCRP) is added to the cell suspension and incubated for an additional 90 minutes at 37°C.

-

-

Flow Cytometry Analysis:

-

The incubation is stopped by placing the cells on ice.

-

Cells are washed twice with ice-cold PBS.

-

The intracellular fluorescence is measured using a flow cytometer.

-

-

Data Analysis: The increase in intracellular fluorescence in the presence of the test compound compared to the control (no compound) is used to determine the inhibitory activity. IC50 values are calculated from the dose-response curves.

Anti-inflammatory Potential: COX-2 Inhibition

Certain heterocyclic derivatives synthesized using this compound as a precursor, such as pyrazolines, have shown potential as anti-inflammatory agents through the selective inhibition of cyclooxygenase-2 (COX-2).

Quantitative Data: In Vitro COX-2 Inhibition

The following table presents hypothetical but plausible IC50 values for a this compound-based pyrazoline derivative against COX-1 and COX-2, demonstrating its selectivity.

| Compound | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 2-PA-Pyrazoline | N-(4-(5-(4-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydropyrazol-1-yl)phenyl)-2-propylaniline | >100 | 0.28 | >357 |

| Celecoxib | (Reference) | 15 | 0.04 | 375 |

Signaling Pathway: Inhibition of Prostaglandin Synthesis

Inflammatory stimuli trigger the expression of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), key mediators of inflammation. Selective COX-2 inhibitors block this pathway, reducing inflammation with a potentially lower risk of gastrointestinal side effects associated with COX-1 inhibition.

A Technical Guide to the Synthesis of Substituted Anilines

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Introduction

Substituted anilines are a critical class of organic compounds, serving as foundational building blocks in a multitude of applications, including the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers.[1][2] The aniline (B41778) moiety is a prevalent pharmacophore in numerous therapeutic agents.[1][2] This guide provides a comprehensive overview of the core synthetic methodologies for preparing substituted anilines, offering detailed experimental protocols, comparative data, and mechanistic insights to aid researchers in this vital area of organic synthesis.

Core Synthetic Strategies

The synthesis of substituted anilines can be broadly categorized into two primary approaches: the reduction of corresponding nitroarenes and the formation of the carbon-nitrogen (C-N) bond through cross-coupling reactions.[1][3] Each strategy presents distinct advantages concerning substrate scope, functional group tolerance, and scalability.

Reduction of Nitroarenes

The reduction of nitroarenes to anilines is a classic and widely employed transformation due to the ready availability of a diverse range of nitroaromatic precursors via electrophilic aromatic nitration.[3][4] This method is often favored for its cost-effectiveness and robustness.[3]

Common Reduction Methods:

-

Metal/Acid Systems: The use of metals like iron (Fe) or tin (Sn) in the presence of a strong acid such as hydrochloric acid (HCl) is a traditional and high-yielding approach.[3]

-

Catalytic Hydrogenation: This method utilizes hydrogen gas (H₂) with a metal catalyst, most commonly palladium on carbon (Pd/C).[3] It is a clean and efficient process, though it can sometimes lead to the reduction of other sensitive functional groups.[3]

-

Other Reducing Agents: A variety of other reagents can effect this transformation, including iron(II) sulfate, sodium hydrosulfite, and catalytic transfer hydrogenation using formic acid or hydrazine.[5]

Experimental Protocols:

Protocol 1.1: Reduction of Nitrobenzene (B124822) to Aniline using Iron and Hydrochloric Acid

This procedure describes the classic Béchamp reduction.

-

Materials:

-

Nitrobenzene

-

Iron filings (fine powder)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 30%)

-

Steam distillation apparatus

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Distillation apparatus

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, place a mixture of nitrobenzene and iron filings.

-

Slowly add concentrated HCl to the mixture. The reaction is exothermic and may require initial cooling.

-

After the initial vigorous reaction subsides, heat the mixture to reflux for several hours until the reaction is complete (indicated by the disappearance of the yellow nitrobenzene layer).

-

Allow the mixture to cool and then add a concentrated NaOH solution to neutralize the excess acid and precipitate iron hydroxides.

-

Subject the resulting mixture to steam distillation to separate the aniline.

-

Collect the distillate, which will be a mixture of aniline and water.

-

Separate the aniline layer using a separatory funnel. The aqueous layer can be saturated with sodium chloride to improve the separation.

-

Dry the aniline over anhydrous sodium sulfate.

-

Purify the crude aniline by distillation, collecting the fraction boiling at approximately 184 °C.

-

Protocol 1.2: Catalytic Hydrogenation of 4-Chloronitrobenzene to 4-Chloroaniline

-

Materials:

-

4-Chloronitrobenzene

-

Palladium on carbon (5% or 10% Pd/C)

-

Ethanol or other suitable solvent

-

Hydrogen gas source

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

-

Procedure:

-

In the reaction vessel of a hydrogenation apparatus, dissolve 4-chloronitrobenzene in ethanol.

-

Carefully add the Pd/C catalyst to the solution.

-

Seal the apparatus and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

-

Stir the mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by observing the uptake of hydrogen.

-

Once the theoretical amount of hydrogen has been consumed, stop the reaction and carefully vent the excess hydrogen.

-

Purge the apparatus again with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4-chloroaniline.

-

The product can be further purified by recrystallization or distillation.

-

Quantitative Data for Nitroarene Reduction:

| Nitroarene | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Nitrobenzene | Fe/HCl | Water | Reflux | 2-4 | ~90 | [6] |

| 4-Chloronitrobenzene | Pd/C, H₂ | Ethanol | 25-50 | 1-3 | >95 | [1] |